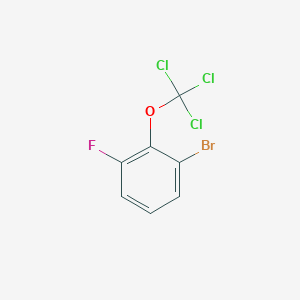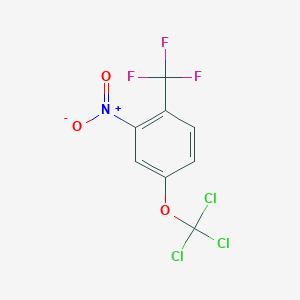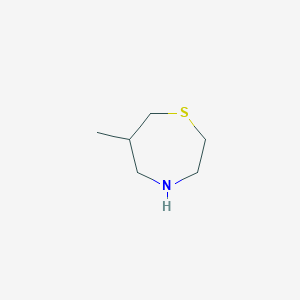
6-Methyl-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
6-Methyl-1,4-thiazepane, and its related compounds, have been central in the synthesis of diverse heterocyclic compounds. For instance, the synthesis of hexahydro-1,4-thiazepines from the reaction of β,β-disubstituted acroleins with cysteine showcases the reactivity of related seven-membered heterocycles, and the formation of novel structures like bicyclic compounds under specific conditions (Starkenmann, Brauchli, & Maurer, 2005). Moreover, advancements in the efficient synthesis of 1,4-thiazepanones and 1,4-thiazepanes, employing one-pot synthesis methods, have facilitated their inclusion in screening libraries, particularly as BET bromodomain ligands, highlighting their potential in medicinal chemistry (Pandey et al., 2020).
Medicinal Chemistry and Pharmacology
1,4-Thiazepine derivatives, structurally related to this compound, have shown pharmacological significance. A study synthesizing new bicyclic thiazolidinyl-1,4-thiazepines demonstrated their potential as anthelmintic agents and activity against Trypanosoma brucei brucei, providing a foundation for the development of new therapeutic agents (Vairoletti et al., 2019). Additionally, the mechanism of inactivation of β-lactamases by novel 6-methylidene penems, which are structurally related, was elucidated using electrospray ionization mass spectrometry, indicating the potential of these compounds in overcoming antibiotic resistance (Tabei et al., 2004).
Antimicrobial Applications
The synthesis and evaluation of antimicrobial properties of thiazine derivatives have been a significant area of research. Studies have focused on synthesizing new compounds and assessing their antimicrobial activity, revealing that certain derivatives exhibit potent activity against a range of microbial agents (Maheshwari & Goyal, 2017). This highlights the potential of this compound-related compounds in developing new antimicrobial agents.
Safety and Hazards
The safety information for 6-Methyl-1,4-thiazepane includes several hazard statements: H302, H312, H314, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
6-methyl-1,4-thiazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-6-4-7-2-3-8-5-6/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARIEFSABMMQON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCSC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
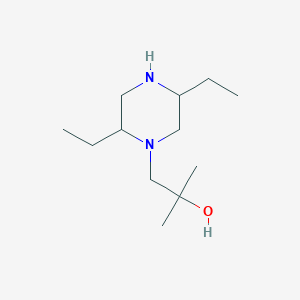
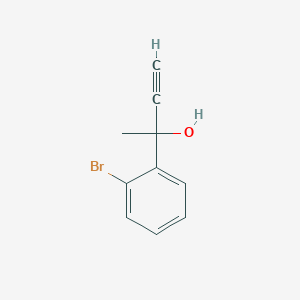

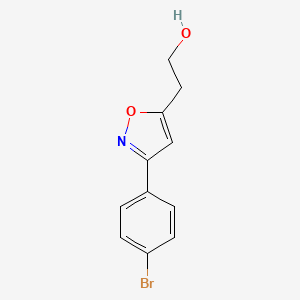
![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)
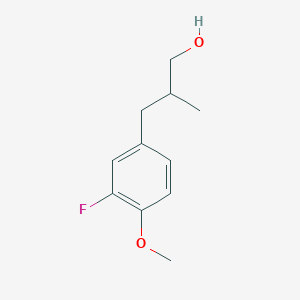
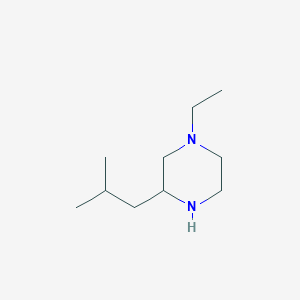
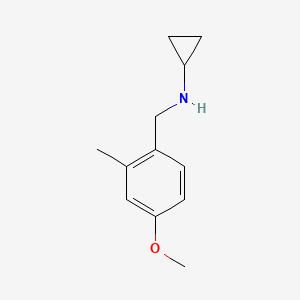

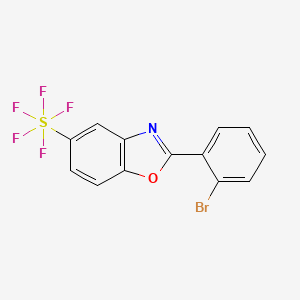
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)
